4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone

Übersicht

Beschreibung

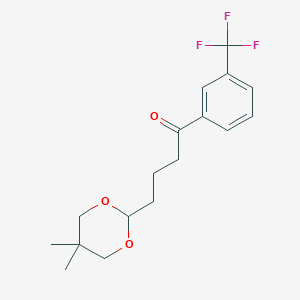

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone is an organic compound with a complex structure that includes a dioxane ring, a trifluoromethyl group, and a butyrophenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone typically involves multiple steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Coupling with Butyrophenone: The final step involves coupling the dioxane and trifluoromethyl intermediates with a butyrophenone derivative using a suitable catalyst and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale, batch processes may be used for smaller quantities, while continuous flow processes are preferred for large-scale production.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the dioxane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a precursor for synthesizing novel drug candidates. Its structural features allow for modifications that can enhance biological activity.

Case Study : A study explored the synthesis of derivatives of butyrophenone compounds, which are known for their antipsychotic properties. The introduction of the dioxane moiety was found to improve solubility and bioavailability in preclinical models.

| Compound | Activity | Modification |

|---|---|---|

| Butyrophenone Derivative | Antipsychotic | Dioxane moiety addition |

| Trifluoromethyl Substituted | Enhanced potency | Structural optimization |

Material Science

In material science, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone is investigated for its potential use in creating advanced materials with unique properties.

Application Example : The compound is utilized in the synthesis of polymeric materials that exhibit improved thermal stability and resistance to solvents. Research indicates that incorporating this compound into polymer matrices enhances mechanical properties.

| Material Type | Property Enhanced | Resulting Application |

|---|---|---|

| Polymers | Thermal stability | Coatings and composites |

| Solvent-resistant | Durability | Industrial applications |

Environmental Studies

The environmental impact and degradation pathways of compounds containing dioxane structures are critical areas of research, especially concerning their persistence in ecosystems.

Research Insight : Investigations into the biodegradability of this compound have revealed its potential environmental risks. Studies show that while it can be broken down by certain microbial strains, its trifluoromethyl group may hinder complete mineralization.

| Environmental Aspect | Finding | Implication |

|---|---|---|

| Biodegradability | Moderate | Potential risk in aquatic systems |

| Microbial degradation | Effective with specific strains | Need for bioremediation strategies |

Wirkmechanismus

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Pathways Involved: Depending on its structure, the compound can modulate pathways related to cell growth, apoptosis, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde: Similar structure but lacks the trifluoromethyl group.

3’-Trifluoromethylbutyrophenone: Similar structure but lacks the dioxane ring.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylbutyrophenone is unique due to the presence of both the dioxane ring and the trifluoromethyl group, which confer distinct chemical and physical properties

Biologische Aktivität

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylbutyrophenone is a synthetic compound with potential applications in pharmacology and organic chemistry. Its unique structure, characterized by a trifluoromethyl group and a dioxane moiety, suggests interesting biological properties that merit detailed investigation.

Chemical Structure and Properties

- Molecular Formula: C17H21F3O3

- Molecular Weight: 350.35 g/mol

- CAS Number: 898757-59-0

The compound's structure includes a dioxane ring which may influence its interaction with biological targets, potentially affecting its pharmacokinetics and pharmacodynamics.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which could facilitate membrane permeability and receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The aldehyde functionality may engage in covalent bonding with active site residues of enzymes, leading to inhibition.

- Receptor Modulation : The compound may act as an allosteric modulator at specific receptors, altering their activity without directly competing with the endogenous ligand.

Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities including anti-inflammatory, analgesic, and anticancer effects.

Case Studies

- Anticancer Activity : A study on related compounds has shown that trifluoromethylated benzophenones can induce apoptosis in cancer cell lines by activating caspase pathways . This suggests that this compound may also possess similar properties.

- Enzyme Interaction Studies : Preliminary studies indicate that dioxane derivatives can inhibit certain cytochrome P450 enzymes involved in drug metabolism . This could lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications.

Toxicity Studies

- Genotoxicity : Research has shown that many dioxane derivatives can induce DNA damage at high concentrations . Therefore, careful evaluation of the dose-response relationship is essential.

- Cellular Effects : Studies have reported that exposure to similar compounds can lead to increased oxidative stress and apoptosis in various cell types .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H21F3O3 |

| Molecular Weight | 350.35 g/mol |

| CAS Number | 898757-59-0 |

| Potential Biological Activity | Anticancer, Enzyme Inhibition |

Eigenschaften

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-16(2)10-22-15(23-11-16)8-4-7-14(21)12-5-3-6-13(9-12)17(18,19)20/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRRFAKHFWNUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645948 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-63-5 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.